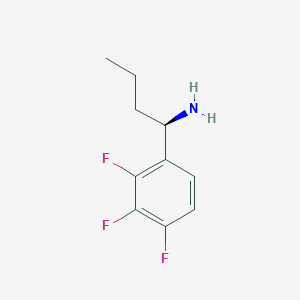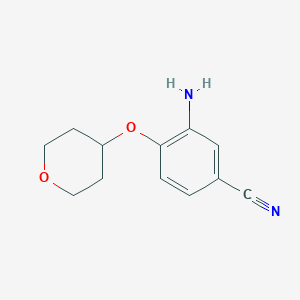
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a trifluorophenyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and butan-1-amine.
Reaction Conditions: A common synthetic route involves the nucleophilic substitution reaction where the amine group is introduced to the trifluorophenyl ring under controlled conditions.
Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction, and solvents like ethanol or tetrahydrofuran (THF) are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce more saturated amines.
科学的研究の応用
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. Pathways involved could include signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)propan-1-amine
- (1R)-1-(2,3,4-trifluorophenyl)pentan-1-amine
Uniqueness
Compared to its analogs, (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine may exhibit unique properties such as higher stability, enhanced reactivity, or better pharmacokinetic profiles. The specific arrangement of the trifluorophenyl group and the butan-1-amine backbone can influence its chemical behavior and biological activity.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3/t8-/m1/s1 |
InChIキー |
BYLHLLUDOCQWFB-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |
正規SMILES |
CCCC(C1=C(C(=C(C=C1)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)



![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)

![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

